Cas no 61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%))

61490-69-5 structure
Nome del prodotto:(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7,8,9,10-TETRAHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE
- (7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-t etrol
- (7α,8β,9α,10α)-7,8,9
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- BENZO(a)PYRENE, 7,8,9,10-TETRAHYDRO-7-beta,8-alpha,9-beta,10-beta-TETRAHYDROXY-
- Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7-alpha,8-beta,9-alpha,10-alpha)-
- (7 alpha ,8 beta ,9 alpha ,10 alpha )-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- (+/-)-Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol
- 7/8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
- DTXSID801318272
- Tetrol II 2
- Benzo(a)pyrene-7-beta,8-alpha,9-beta,10-beta-tetraol
- 61490-69-5
- (7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%)
- (7alpha,8beta,9alpha,10alpha)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
- Benzo(a)pyrenetetrol II 2
- 7-alpha,8-beta,9-alpha,10-alpha-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- 7,9,10/8-Tetrahydroxytetrahydrobenzo[a]pyrene
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
-
- Inchi: InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
- Chiave InChI: KWFVZAJQUSRMCC-FYQPLNBISA-N
- Sorrisi: c1cc2ccc3cc4c(c5c3c2c(c1)cc5)[C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O
Proprietà calcolate
- Massa esatta: 320.10485899g/mol
- Massa monoisotopica: 320.10485899g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 0
- Complessità: 496
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 80.9Ų
Proprietà sperimentali
- Densità: 1.6±0.1 g/cm3
- Punto di fusione: >195°C (dec.)
- Punto di ebollizione: 589.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 283.2±24.7 °C
- Solubilità: DMSO (Slightly)
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:-20°C Freezer
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T310000-5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$ 1453.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5 mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | T310000-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90%) |
61490-69-5 | 0.5mg |
$ 150.00 | 2022-06-02 | ||
TRC | T310000-.5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$187.00 | 2023-05-17 | ||
A2B Chem LLC | AG72856-5mg |
Benzo[a]pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-,(7R,8S,9S,10S)-rel- |
61490-69-5 | 5mg |
$1532.00 | 2024-04-19 |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Letteratura correlata
-
Raymond Olsen,Carlos Sagredo,Steinar ?vreb?,Elsa Lundanes,Tyge Greibrokk,Paal Molander Analyst 2005 130 941
61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)) Prodotti correlati
- 61490-68-4(Benzoapyrenetetrol I 2)
- 1340276-48-3(1-(5-methylthiophen-2-yl)-1-(oxan-4-yl)methanamine)
- 569366-54-7(4-[3-(3-Bromophenyl)-2-cyanoprop-2-enamido]benzoic acid)
- 1289559-66-5(1-(5-Fluoropyrimidin-4-yl)ethanol)
- 1540112-64-8(3-amino-1-(2-methylquinolin-4-yl)propan-1-ol)
- 1784587-06-9(3-amino-1,1-difluoro-1-phenylpropan-2-ol)
- 177166-36-8(Pybwkylledwaet-uhfffaoysa-)
- 1267517-81-6(N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide)
- 2171673-28-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{3-(2-hydroxyethoxy)propylcarbamoyl}butanoic acid)
- 2059927-16-9(2-{(benzyloxy)carbonylamino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
